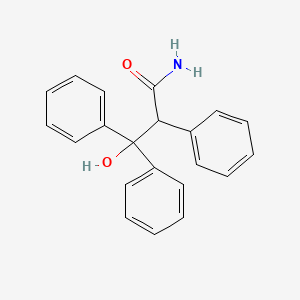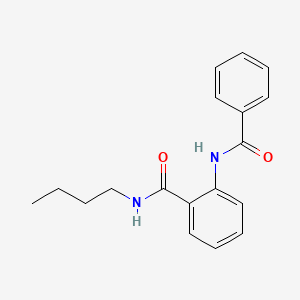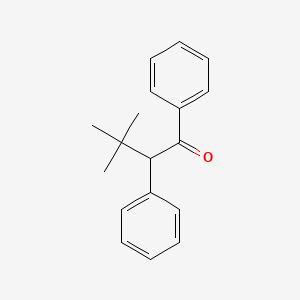
Copper--zirconium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–zirconium (1/1) is an intermetallic compound composed of copper and zirconium in a 1:1 ratio. This compound is known for its unique properties, including high strength, excellent electrical conductivity, and resistance to corrosion. It is widely used in various industrial applications, particularly in the production of high-performance materials and components.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper–zirconium (1/1) can be synthesized through various methods, including:
Sol-Gel Method: This involves the preparation of copper composite zirconium oxide nanoparticles.
Molten Salt Method: Dense zirconium coatings on copper substrates can be obtained using molten salt techniques.
Industrial Production Methods
In industrial settings, copper–zirconium (1/1) is typically produced through high-temperature alloying processes. The addition of zirconium to copper results in a heat-treatable alloy that can be solution-treated and subsequently aged to achieve desirable properties .
Chemical Reactions Analysis
Types of Reactions
Copper–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxide and zirconium oxide.
Reduction: Reduction reactions can convert copper oxide and zirconium oxide back to their metallic forms.
Substitution: Substitution reactions can occur when copper–zirconium (1/1) interacts with other metals or compounds, leading to the formation of new intermetallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and hydrogen for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include copper oxide, zirconium oxide, and various intermetallic compounds depending on the specific reaction conditions .
Scientific Research Applications
Copper–zirconium (1/1) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which copper–zirconium (1/1) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic activity is attributed to the unique surface properties and the copper–zirconium interphase, which enhances the material’s acid/base and redox properties.
Photocatalytic Activity: In photocatalytic applications, the presence of copper enhances the generation of reactive oxygen species, leading to the degradation of organic pollutants.
Antimicrobial and Anticancer Activity: The compound’s antimicrobial and anticancer effects are believed to be due to the generation of reactive oxygen species and the interaction of released metal ions with cellular components, leading to cell apoptosis.
Comparison with Similar Compounds
Copper–zirconium (1/1) can be compared with other similar compounds, such as:
Copper–zirconium (2/1): This compound has a different stoichiometry and exhibits distinct properties and applications.
Copper–zirconium (1/2): Another variant with a different ratio of copper to zirconium, leading to variations in its mechanical and electrical properties.
Copper–zirconium (5/8): This compound is known for its unique crystal structure and phase stability.
Copper–zirconium (1/1) stands out due to its balanced composition, which provides a combination of high strength, excellent electrical conductivity, and resistance to corrosion, making it suitable for a wide range of applications .
Properties
CAS No. |
12158-68-8 |
|---|---|
Molecular Formula |
CuZr |
Molecular Weight |
154.77 g/mol |
IUPAC Name |
copper;zirconium |
InChI |
InChI=1S/Cu.Zr |
InChI Key |
XTYUEDCPRIMJNG-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


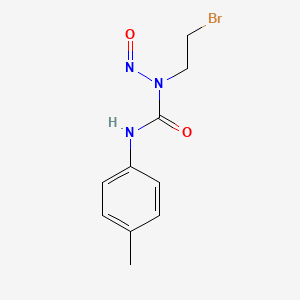
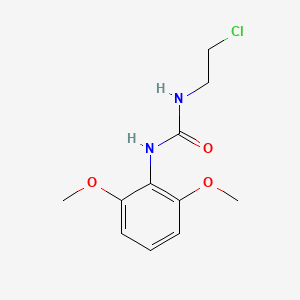



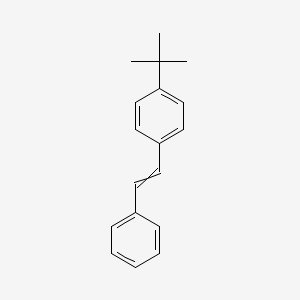
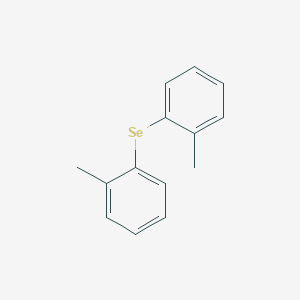
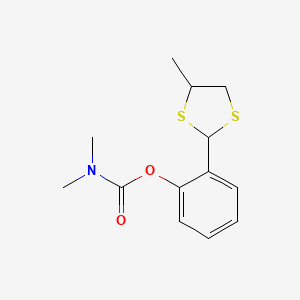


![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
